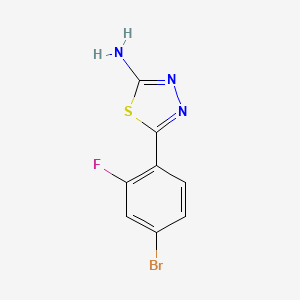

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Description

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS 299937-74-9) is a heterocyclic compound with the molecular formula C₈H₅BrFN₃S and a molecular weight of 274.11 g/mol . The compound features a bromo-fluorophenyl substituent at position 5 of the thiadiazole ring, which influences its electronic properties and intermolecular interactions. Storage recommendations include protection from light and maintenance under an inert atmosphere .

Propriétés

IUPAC Name |

5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJYTTRMHZPUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589672 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299937-74-9 | |

| Record name | 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.

Mécanisme D'action

The mechanism of action of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

(a) Anticonvulsant Activity

- Compound 4c (5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine): Exhibits potent anticonvulsant activity with ED₅₀ values of 20.11 mg/kg (MES test) and 35.33 mg/kg (PTZ test).

- Target Compound: No direct anticonvulsant data are reported in the provided evidence.

(b) Anticancer Activity

- Schiff Base Derivatives (e.g., 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine):

Demonstrated selective cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 1.28 μg/mL) . The thiophene and fluorophenyl moieties likely contribute to DNA intercalation or kinase inhibition . - Target Compound :

Structural similarity to these derivatives implies possible anticancer activity, though empirical data are lacking.

Structural and Crystallographic Differences

- Key Insight : The dihedral angle in the target compound (40.5°) suggests greater steric hindrance between the thiadiazole and aryl ring compared to pyridyl analogs. This may reduce planarity and alter binding interactions in biological targets .

Activité Biologique

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

- Molecular Formula : C₈H₅BrFN₃S

- Molecular Weight : 274.11 g/mol

- CAS Number : 299937-74-9

The biological activity of this compound primarily revolves around its interaction with cellular pathways associated with cancer proliferation and apoptosis. Thiadiazole derivatives are known for their ability to induce cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

- Cell Cycle Arrest : Research indicates that this compound can significantly arrest the cell cycle at various phases depending on the specific cancer cell type. For instance, it has shown efficacy in arresting MCF-7 (breast cancer) cells at the G2/M phase, which is crucial for cellular division .

- Induction of Apoptosis : The compound enhances the Bax/Bcl-2 ratio, promoting apoptosis through intrinsic pathways. This was evidenced by increased levels of caspase 9 in treated cells .

- Cytotoxicity : The compound exhibits varying degrees of cytotoxicity across different cancer cell lines. For example, it has demonstrated an IC50 value of 12.5 µM against MCF-7 cells, indicating significant antitumor activity compared to other compounds .

Biological Activity Data

The following table summarizes the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Cell cycle arrest at G2/M phase |

| A549 | 0.2 | Induction of apoptosis |

| HeLa | 4.2 | Increased Bax/Bcl-2 ratio |

| HepG2 | 8.35 | Cell cycle arrest and DNA damage |

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives, including this compound:

- Anticancer Activity : A study published in MDPI reported that derivatives similar to this compound exhibited significant antitumor activity against breast cancer cells (MCF-7) and liver cancer cells (HepG2). The introduction of electron-withdrawing groups like bromine enhanced their potency .

- Selectivity Index Evaluation : Selectivity indices were calculated to assess the safety profile of these compounds against normal mammalian cells (Vero cells). Compounds similar to this compound showed low cytotoxic effects on normal cells while maintaining high efficacy against cancer cells .

- Mechanistic Studies : Further investigations into the apoptotic mechanisms revealed that treatment with this compound led to DNA damage and subsequent activation of apoptotic pathways through caspase activation .

Q & A

(Basic) What synthetic routes are recommended for synthesizing 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclization of precursors under acidic or phosphoryl chloride (POCl₃)-mediated conditions. A general protocol includes:

- Step 1: React 4-bromo-2-fluoroaniline with a suitable acyl chloride (e.g., substituted benzoyl chloride) to form a thiosemicarbazide intermediate.

- Step 2: Cyclize the intermediate with POCl₃ under reflux (90–120°C) for 3–6 hours .

- Optimization Tips:

Key Data:

| Parameter | Typical Range | Reference |

|---|---|---|

| Temperature | 90–120°C | |

| POCl₃ Molar Ratio | 3:1 | |

| Reaction Time | 3–6 hours |

(Basic) Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray Diffraction (XRD): Resolve crystal structure and confirm substituent positions. For example, monoclinic crystal systems (space group P2₁/c) with bond angles and lengths reported .

- NMR Spectroscopy: Use ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 5.8–6.2 ppm). ¹⁹F NMR confirms fluorine environment .

- IR Spectroscopy: Detect thiadiazole ring vibrations (C=N stretch at ~1600 cm⁻¹) and NH₂ bending (1540–1580 cm⁻¹) .

(Advanced) How can density functional theory (DFT) calculations predict electronic properties and binding modes for this compound?

Methodological Answer:

- Electronic Properties: Perform DFT (e.g., B3LYP/6-311G**) to calculate HOMO-LUMO gaps, molecular electrostatic potential (MEP), and charge distribution. Compare with experimental UV-Vis data .

- Binding Mode Prediction: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Validate with molecular dynamics simulations to assess stability .

Example Findings:

| Property | Calculated Value | Reference |

|---|---|---|

| HOMO-LUMO Gap (eV) | 3.8–4.2 | |

| Dipole Moment (Debye) | 4.5–5.0 |

(Advanced) How should researchers design structure-activity relationship (SAR) studies to evaluate biological activity?

Methodological Answer:

- Step 1: Synthesize derivatives with modified substituents (e.g., replacing Br with Cl or varying fluorophenyl positions).

- Step 2: Test in in vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition for kinases).

- Step 3: Correlate substituent effects with activity. For example, bromine at the para position enhances hydrophobic interactions in kinase binding pockets .

Key Assays:

| Assay Type | Target | Reference |

|---|---|---|

| Anticancer (MTT) | HeLa, MCF-7 cells | |

| Antimicrobial | E. coli, S. aureus |

(Advanced) What methodologies address contradictions in reported biological activity data?

Methodological Answer:

- Replicate Studies: Use standardized protocols (e.g., identical cell lines, incubation times).

- Control Variables: Account for solvent effects (e.g., DMSO concentration ≤0.1%).

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Common Pitfalls:

- Variability in cell viability assays due to differing passage numbers.

- Inconsistent purity thresholds (>95% vs. >98%).

(Basic) What purification techniques are critical post-synthesis?

Methodological Answer:

- Recrystallization: Use DMSO/water (2:1 v/v) or ethanol to isolate pure product .

- Column Chromatography: Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent.

- HPLC: Use C18 columns and acetonitrile/water gradients for high-purity isolation.

(Advanced) How can environmental stability and degradation pathways be studied?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.